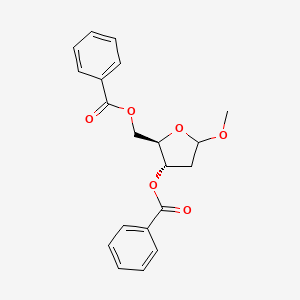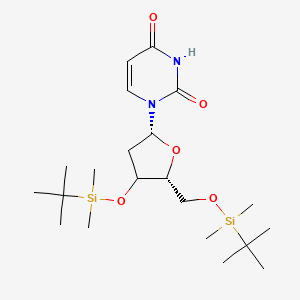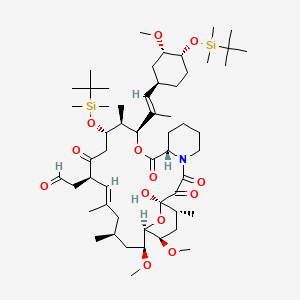
Astrophloxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astrophloxine is a fluorescent dye known for its ability to act as a positively charged probe. It is primarily used to resolve cholesterol in solution on cell membranes and is beneficial in identifying changes in the microenvironment surrounding the cell membrane . This compound is also utilized in detecting aggregated amyloid-beta in brain tissue and cerebrospinal fluid samples from Alzheimer’s disease mice .
Wissenschaftliche Forschungsanwendungen
Astrophloxine has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Astrophloxine’s primary targets are antiparallel dimers . These are specific arrangements of molecules where two identical molecules are paired such that their structures are parallel but oriented in opposite directions. In the context of this compound, it has been found to target antiparallel dimers of aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice .
Mode of Action
This compound interacts with its targets, the antiparallel dimers, by binding to them . This binding is stronger with Aβ dimers than with Aβ monomers
Biochemical Pathways
Given its ability to bind to aggregated aβ, it is likely involved in the biochemical pathways related toamyloidogenesis , which is the production and deposition of insoluble proteins .
Result of Action
The binding of this compound to antiparallel dimers allows it to be used as a fluorescent imaging probe . It can detect aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice . This suggests that this compound could potentially be used in the diagnosis or study of AD.
Biochemische Analyse
Biochemical Properties
Astrophloxine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to target antiparallel dimers
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that this compound may be beneficial in identifying changes in the microenvironment surrounding the cell membrane .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Astrophloxine can be synthesized through the reaction of 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide . The preparation involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available commercially from various suppliers, indicating that it is produced on a scale sufficient to meet research demands .
Analyse Chemischer Reaktionen
Types of Reactions
Astrophloxine undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, although specific details are limited.
Substitution: This compound can form radical anion salts with fullerenes through substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include cesium salts of fullerenes (Cs·C60 and Cs·C70) and cationic dyes . The reactions typically occur under conditions that promote the formation of crystalline salts.
Major Products Formed
The major products formed from reactions involving this compound include crystalline salts such as (this compound+)2(C60˙−)2 and (this compound+)2(C70−)2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indocarbocyanine: Another fluorescent dye with similar properties to Astrophloxine.
Cy3: A commonly used fluorescent dye in biological research.
Uniqueness
This compound is unique in its ability to act as a positively charged probe and its specific applications in detecting aggregated amyloid-beta and resolving cholesterol in cell membranes . Its versatility in various scientific research fields, including chemistry, biology, and medicine, sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNGKUSEZTBMB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14696-39-0 |
Source


|
| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Astrophloxine interact with amyloid-beta (Aβ) aggregates? What are the downstream effects of this interaction?
A1: this compound exhibits a high binding affinity for aggregated Aβ, enabling its use as a fluorescent probe for detecting these aggregates in biological samples. [] While the exact binding mechanism isn't fully detailed in the provided research, it suggests that this compound doesn't disrupt pre-existing Aβ plaques. Instead, its binding allows for visualization and detection of these aggregates, potentially aiding in the diagnosis and study of Alzheimer's disease. []
Q2: Can you describe the self-assembly properties of this compound and how they are influenced by temperature?
A2: this compound molecules can self-assemble into hydrogel fibers through π-π interactions. [] This process is temperature-dependent, with the hydrogel structure forming below a melting temperature of 44°C. Above this temperature, the structure destabilizes, leading to a loss of fluorescence and hydrogel properties. Interestingly, this process is reversible; upon cooling, the molecules reassemble, restoring both the structure and fluorescence. [] This thermoresponsive behavior highlights this compound's potential for applications requiring stimuli-responsive materials.
Q3: What is the significance of this compound's ability to form radical anion salts with fullerenes?
A3: this compound can form radical anion salts with fullerenes like C60 and C70. [] In these salts, this compound acts as a cation, while the fullerenes become negatively charged. The research highlights that π-stacking interactions between this compound and the fullerenes can influence the dimerization of C60 radical anions. [] This finding provides insights into controlling fullerene aggregation and opens up possibilities for developing novel materials with unique electronic and optical properties.
Q4: What analytical techniques are commonly employed to characterize this compound and its interactions?
A4: Several techniques are used to study this compound, including:
- UV-Vis Absorbance and Fluorescence Spectroscopy: These techniques are crucial for analyzing this compound's optical properties, including its ability to fluoresce upon binding to targets like Aβ aggregates. [, ]
- Calorimetric Profiles: These provide information about the thermal transitions and stability of this compound-based systems, such as its self-assembled hydrogel. []
- Rheology: This technique helps assess the flow and deformation properties of materials, providing insights into the viscoelastic behavior of this compound hydrogels. []
- Microscopy (SEM and TEM): Electron microscopy techniques are employed to visualize the morphology and size of this compound assemblies, such as the fibers formed through self-assembly or ionic interactions. []
- X-Ray Diffraction: This technique provides structural information about this compound in its different forms, helping researchers understand its arrangement at a molecular level. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)






![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)
